(3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate
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Overview
Description
(3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate is a complex organic compound with a unique structure that includes azido, phenylseleno, and acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of a suitable precursor followed by the introduction of the azido and phenylseleno groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and implementing safety measures due to the presence of the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
(3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and reaction times.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenylseleno group yields selenoxide, while reduction of the azido group results in the corresponding amine.
Scientific Research Applications
(3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenylseleno group can undergo redox reactions, influencing the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Phenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-seleno-α-D-glucopyranoside: Similar structure with acetoxy, azido, and phenylseleno groups.
Thiazoles: Contain sulfur and nitrogen atoms, showing diverse biological activities.
Pyrazoles: Nitrogen-containing heterocycles with various applications in chemistry and biology.
Uniqueness
(3,4-Diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate is unique due to its combination of azido, phenylseleno, and acetoxy groups, which confer distinct reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H21N3O7Se |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(3,4-diacetyloxy-5-azido-6-phenylselanyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C18H21N3O7Se/c1-10(22)25-9-14-16(26-11(2)23)17(27-12(3)24)15(20-21-19)18(28-14)29-13-7-5-4-6-8-13/h4-8,14-18H,9H2,1-3H3 |
InChI Key |
SNFHHKWJGMICKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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